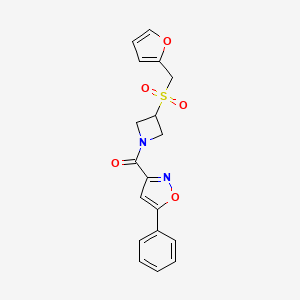

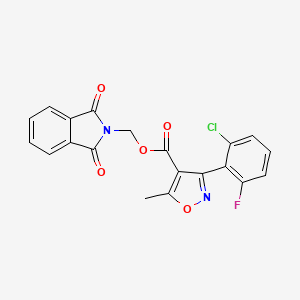

![molecular formula C20H19N5O3 B2913731 N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide CAS No. 618080-97-0](/img/structure/B2913731.png)

N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

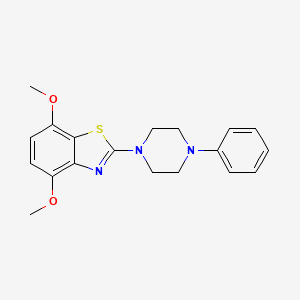

“N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide” is a chemical compound with the linear formula C23H18N6O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound also contains additional functional groups, including a furylmethyl group, an imino group, an isopropyl group, and a carboxamide group .Scientific Research Applications

Synthesis and Structural Modifications

Research efforts have been directed towards modifying structures related to pyrimidine derivatives to enhance their biological activity or reduce their susceptibility to metabolic degradation. For example, Linton et al. (2011) explored systematic structure modifications of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), crucial for improving the pharmacokinetics of potential drug candidates (Linton et al., 2011). This research highlights the importance of structural adjustments to bypass metabolic pathways that can limit the therapeutic potential of such compounds.

Heterocyclic Chemistry

The development of heterocyclic compounds, including those containing pyrimidine structures, is a significant area of interest due to their wide range of biological activities. Wamhoff et al. (1993) detailed the synthesis of heterocondensed pyrimidines from enaminonitriles, showcasing the versatility of these structures in synthesizing complex heterocyclic frameworks (Wamhoff et al., 1993). Such research underscores the chemical diversity and potential utility of pyrimidine derivatives in drug discovery and development.

Potential Pharmacological Activities

Investigations into the pharmacological activities of pyrimidine derivatives have revealed their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including pyrimidine structures, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This research indicates the therapeutic potential of structurally diverse pyrimidine derivatives in managing pain and inflammation.

Catalytic Applications

Beyond pharmacological applications, pyrimidine derivatives also find utility in catalysis. Yoneda et al. (1981) reported the synthesis of pyridodipyrimidines that function as NAD-type redox catalysts, capable of oxidizing a variety of alcohols to their corresponding carbonyl compounds (Yoneda et al., 1981). This highlights the role of pyrimidine derivatives in facilitating chemical transformations, further expanding their application scope beyond biological systems.

Future Directions

Future research could focus on further elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, safety and hazard assessments would be beneficial. Given the pharmacological potential of pyrimidine derivatives , this compound could also be explored for potential therapeutic applications.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-12(2)25-17(21)14(19(26)22-11-13-6-5-9-28-13)10-15-18(25)23-16-7-3-4-8-24(16)20(15)27/h3-10,12,21H,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRWXYJPAPAXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CO3)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)

![Ethyl 4-[(2-oxo-3-propan-2-ylquinazolin-4-yl)carbamoylamino]benzoate](/img/structure/B2913659.png)

![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2913663.png)

![6-acetyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2913665.png)

![1-[(2R)-2-Methylthiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2913671.png)